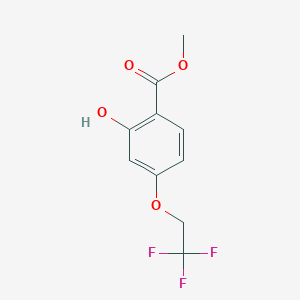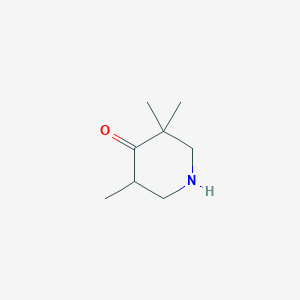
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features a nitro group and a dimethylamino group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and other chemical products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of N-methyl-4-nitroaniline with ethylene oxide in the presence of a base. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Reduction: Formation of N-[2-(N-Methyl-4-aminoanilino)ethyl]-N,N-dimethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-nitroaniline: Shares the nitro and methylamino groups but lacks the ethyl and dimethylamino groups.
2,4-Dinitro-N-methylaniline: Contains two nitro groups and a methylamino group.
2-Amino-4-nitro-N-methylaniline: Contains an amino group and a nitro group.
Uniqueness
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H17N3O2/c1-12(2)8-9-13(3)10-4-6-11(7-5-10)14(15)16/h4-7H,8-9H2,1-3H3 |
Clé InChI |
PGIMSBPAYDNSHJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)












![1-Azabicyclo[3.2.2]nonane](/img/structure/B8643981.png)
